Chlorotoluron-13C6
Description
Properties
Molecular Formula |
C₄¹³C₆H₁₃ClN₂O |
|---|---|
Molecular Weight |
218.63 |
Synonyms |
N’-(3-Chloro-4-methylphenyl)-N,N-dimethyl-urea-13C6; 1,1-Dimethyl-3-(3-chloro-4-_x000B_methylphenyl)urea-13C6; 1-(3-Chloro-4-methyl)-3,3-dimethylurea-13C6; 3-(3-Chloro-p-tolyl)-1,1-dimethylurea-13C6; Dicuran-13C6; Dicuran 500FL-13C6; Lentipur Flo-13C6; Len |
Origin of Product |
United States |
Environmental Fate and Transport Dynamics of Chlorotoluron 13c6
Transformation Pathways and Mechanisms in Soil-Water Systems
Biodegradation Kinetics and Isotopic Fractionation Studies of Chlorotoluron-13C6
Biodegradation is the primary mechanism for the dissipation of Chlorotoluron (B1668836) in soil environments. acs.org The kinetics of this process, which describe the rate of degradation, can vary significantly based on environmental conditions. Under field conditions, the half-life of Chlorotoluron is often reported to be between 30 and 40 days. researchgate.net Laboratory studies have shown half-lives ranging from 28 to 93 days, depending on factors like temperature and soil type. acs.orgnih.gov
Reported Biodegradation Half-Lives for Chlorotoluron
| Condition | Temperature | Half-Life (days) | Source |
|---|---|---|---|
| Field Conditions (Spring application) | Not Specified | 30 - 40 | researchgate.net |
| Laboratory | 25 °C | 28 - 56 | nih.gov |
| Laboratory | 20 °C | 40 - 93 | nih.gov |
| Laboratory (Aqueous solution with O. anthropi CD3) | Not Specified | 0.4 | frontiersin.org |
Isotopic Fractionation Studies
Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique used to provide evidence of degradation by measuring changes in the stable isotope ratios (e.g., ¹³C/¹²C) of a contaminant. mdpi.com During many degradation reactions, molecules containing the lighter isotope (¹²C) react slightly faster than those with the heavier isotope (¹³C). This results in the remaining, undegraded pool of the compound becoming progressively enriched in ¹³C, a phenomenon known as isotopic fractionation. mdpi.comnih.gov This change is quantified by an enrichment factor (ε).
While CSIA is a powerful tool, specific enrichment factors for Chlorotoluron degradation are not widely reported in the literature. However, studies on the closely related phenylurea herbicide isoproturon (B30282) provide critical insights. Research has shown that different microbial degradation pathways lead to distinct isotopic fractionation patterns. researchgate.net For instance, the hydrolysis of isoproturon by Arthrobacter globiformis D47 resulted in significant carbon (εC = -5.7‰) and nitrogen (εN = -3.3‰) isotope fractionation. nih.gov In contrast, N-demethylation by Sphingomonas sp. SRS2, a primary degradation pathway for Chlorotoluron, was found to cause no significant isotope fractionation . researchgate.net This suggests that tracking Chlorotoluron degradation in the environment via CSIA may be challenging if N-demethylation is the dominant pathway, as the characteristic isotopic shift would be absent.
Microbial Degradation Mechanisms of this compound
The microbial breakdown of Chlorotoluron primarily occurs through a stepwise process initiated by bacteria and fungi. nih.gov The most common pathway is the sequential N-demethylation of the urea (B33335) side chain. nih.gov This process involves the removal of one methyl group to form the primary metabolite monomethyl-chlorotoluron , followed by the removal of the second methyl group to yield 3-(3-chloro-p-tolyl)urea . nih.gov The loss of the first methyl group significantly reduces the herbicidal activity, and the loss of the second eliminates it.
Further degradation can lead to the cleavage of the urea group, resulting in the formation of 3-chloro-4-methylaniline . nih.gov This aniline (B41778) compound is typically degraded rapidly in soil, preventing its accumulation. nih.gov Several microbial species have been identified as capable of degrading phenylurea herbicides. Strains of Arthrobacter and Sphingomonas are known to metabolize these compounds. frontiersin.orgresearchgate.net For example, Arthrobacter sp. N2 has demonstrated the ability to completely degrade Chlorotoluron in solution within 30 hours. frontiersin.org Fungi are also capable of degrading the N,N-dimethylurea side chain. nih.gov
Influence of Soil Microbiome Composition and Activity on this compound Transformation Rates
The rate of Chlorotoluron transformation is heavily dependent on the composition and activity of the soil microbial community. rsc.orgresearchgate.net Soils with a history of herbicide application often harbor adapted microbial populations capable of degrading the compound more rapidly. researchgate.netacs.org
The application of organic amendments, such as spent mushroom substrate (SMS) or green compost (GC), can paradoxically decrease the degradation rate of Chlorotoluron. rsc.org This is attributed to the increased sorption (binding) of the herbicide to the organic matter in the amended soil, which reduces its bioavailability to microorganisms. rsc.org Temperature also plays a crucial role, with higher temperatures generally increasing microbiological activity and leading to faster degradation. rsc.org Studies using denaturing gradient gel electrophoresis (DGGE) have shown that long-term application of phenylurea herbicides can significantly alter the structure of the soil microbial community. researchgate.netanr.fr
Formation of Non-Extractable Residues from this compound in Soil Matrices
During the degradation process in soil, a portion of the parent compound and its metabolites can become tightly bound to soil components, forming what are known as non-extractable residues (NER). rsc.orgresearchgate.net These residues cannot be removed from the soil matrix using standard solvent extraction methods. The use of isotopically labeled compounds like this compound or its ¹⁴C-labeled analogue is essential for quantifying the formation of NER and understanding their nature. researchgate.net
NER can be classified into three main types:
Type I NER: The parent compound or its metabolites are physically entrapped within the soil matrix. These may be released over time. rsc.org
Type II NER: Residues are covalently bonded to soil organic matter. These are considered more stable and less likely to be released. rsc.org
Biogenic NER (Type III): The labeled carbon from the complete mineralization (breakdown to CO₂) of the herbicide is incorporated into the biomass of soil microorganisms. This is considered a detoxification pathway and a safe sink.
The formation of NER is a key process in reducing the bioavailability of pesticides in soil. researchgate.net Studies with other labeled compounds have shown that a significant fraction, sometimes over 50%, of the applied pesticide can be converted into NER over time. Tracing the ¹³C label allows researchers to differentiate between xenobiotic residues (Type I and II) and the incorporation of carbon into natural microbial products (Type III), which is critical for accurate environmental risk assessment.
Abiotic Degradation Processes of this compound
While biodegradation is the dominant fate process in soil, abiotic (non-biological) processes, particularly photolysis, can contribute to the degradation of Chlorotoluron in aqueous environments.
Photolytic Transformation Studies in Aqueous and Surface Environments
Photolytic transformation, or photodegradation, is the breakdown of a chemical by light. For Chlorotoluron, this process can occur via two mechanisms:
Direct Photolysis: The Chlorotoluron molecule directly absorbs photons from sunlight, leading to its transformation. However, Chlorotoluron absorbs light very weakly in the range of natural sunlight that reaches the Earth's surface (wavelengths >290 nm). Consequently, direct photolysis is a very slow process and is not considered a significant environmental degradation pathway for Chlorotoluron. nih.gov
Indirect Photolysis: This process is more significant in natural surface waters. researchgate.net It occurs when other substances in the water, known as photosensitizers (such as nitrate (B79036) and dissolved organic matter), absorb sunlight and produce highly reactive chemical species, like the hydroxyl radical (•OH). researchgate.net These reactive species then attack and degrade the Chlorotoluron molecule. Studies have shown that the rate of Chlorotoluron degradation is significantly faster in natural surface waters compared to pure buffered water, with half-lives decreasing from over 30 days to as low as 4 days depending on the water composition. researchgate.net
The main product identified from the photolysis of Chlorotoluron in aqueous solutions is 3-(3-hydroxy-4-methyl-phenyl)-1,1-dimethylurea , formed by the substitution of the chlorine atom with a hydroxyl group. nih.gov Other minor photoproducts resulting from the oxidation or elimination of the methyl groups on the urea side chain have also been observed, particularly when irradiated on sand surfaces. nih.gov
Photodegradation Data for Chlorotoluron
| Condition | Half-Life (DT50) | Primary Product | Source |
|---|---|---|---|
| Direct Photolysis (in pH 7 buffer) | 32 days | 3-(3-hydroxy-4-methyl-phenyl)-1,1-dimethylurea | researchgate.net |
| Indirect Photolysis (in natural surface waters) | 4 - 18 days | 3-(3-hydroxy-4-methyl-phenyl)-1,1-dimethylurea | researchgate.net |
| Aqueous Solution (Polychromatic UV lamp) | Quantum Yield (Φ) ≈ 0.07 | 3-(3-hydroxy-4-methyl-phenyl)-1,1-dimethylurea |
Hydrolysis Research and Environmental Stability of this compound
Chlorotoluron is recognized for its persistence in aquatic environments. who.int Chemical hydrolysis is not considered a significant degradation pathway for this compound. who.int Laboratory studies have demonstrated its stability in neutral media, though it is susceptible to hydrolysis under the influence of strong acids and alkalis. who.intnih.gov At a temperature of 22°C and across a pH range of 5, 7, and 9, the half-life of chlorotoluron has been observed to exceed 200 days. who.int In other studies involving river and pond water that contained 1% sediment, the half-lives were approximately 120 and 80 days, respectively. who.int The degradation that does occur proceeds through N-demethylation. who.int
The rate of degradation in soil is slow and follows first-order kinetics, with an estimated half-life of several months in loamy sand, organic, and peat soils. who.int However, under field conditions, the degradation rate appears to be faster. who.int For instance, when applied to bare soil in the spring, its half-life in the top 0-5 cm layer was 30-40 days. who.int
Metabolite Identification and Pathway Tracing Using 13C6 Labeling
The use of this compound is instrumental in elucidating the complex degradation pathways of the parent compound in various environmental matrices. The 13C6 label provides an unambiguous marker to trace the transformation of the phenyl ring.
A primary degradation route for chlorotoluron involves N-demethylation, which is the cleavage of the C-N bond. nih.gov This process leads to the formation of major metabolites such as monomethyl chlorotoluron and N-demethylated chlorotoluron. nih.gov In some studies, the main metabolite identified was N-demethylated chlorotoluron, while another identified monomethyl chlorotoluron as the sole metabolite. nih.gov The degradation in water also proceeds via N-demethylation, yielding 3-(3-chloro-p-tolyl)-1-methylurea as the major metabolite. who.intwho.int
In addition to N-demethylation, another significant degradation pathway is the oxidation of the methyl group on the phenyl ring. nih.gov This process occurs in a stepwise manner, first yielding a hydroxymethyl derivative and subsequently a carboxy derivative. nih.gov This pathway is particularly prominent in certain plant species like wheat and barley and is considered a detoxification mechanism, as the resulting metabolites are non-phytotoxic. nih.gov The use of this compound allows for precise tracing of the 13C-labeled phenyl ring as it is transformed through these oxidation steps.
Beyond the major metabolites formed through N-demethylation and ring-methyl oxidation, other minor polar metabolites are also produced during the degradation of chlorotoluron. who.int The isotopic signature of this compound is invaluable for the detection and identification of these less abundant transformation products, helping to create a more complete picture of the herbicide's environmental fate.
Ring-Methyl Oxidation Products and Their Isotopic Tracing
Sorption and Desorption Dynamics of this compound in Environmental Matrices
The mobility and bioavailability of this compound in the environment are heavily influenced by its sorption and desorption behavior in soil and other matrices.
Adsorption to Soil Organic Matter and Mineral Components
The sorption of chlorotoluron in soil is a key process governing its environmental distribution. nih.govresearchgate.net Measured Koc values, which indicate the tendency of a chemical to be adsorbed by soil or sediment, have been reported to average between 150 and 420, suggesting moderate mobility in soil. nih.gov Adsorption is strongly dependent on the percentage of organic matter present in the soil. nih.gov Higher Koc values are typically observed in soils with a greater organic matter content. nih.gov
The interaction between chlorotoluron and soil components is complex, involving both reversible and potentially irreversible binding. researchgate.net Sorption is not an instantaneous process and can involve slow retention and release kinetics. researchgate.net The chemical can interact with soil particle surfaces through adsorption, where it is held by electrostatic forces or direct chemical bonds, and precipitation reactions. mdpi.com
Interactive Data Table: Soil Sorption Coefficients for Chlorotoluron
| Soil Type | Organic Matter (%) | Koc (mL/g) | Reference |
| Sandy Soil | Low | 146-346 (mean 228) | nih.gov |
| Silty Sand | Moderate | 93 (half-life in days) | nih.gov |
| Silty Loam | High | 40 (half-life in days) | nih.gov |
| Various Australian Soils | Variable | 1-3467 | nih.gov |
Influence of Soil Properties on this compound Sorption
The sorption of this compound to soil particles is a key process governing its mobility and bioavailability. This interaction is significantly influenced by various soil properties, primarily organic carbon content, clay content, and to a lesser extent, pH.
Organic Carbon Content: Soil organic matter is the predominant sorbent for non-ionic organic compounds like chlorotoluron. huji.ac.ilresearchgate.net A strong positive correlation exists between the soil organic carbon (SOC) content and the sorption of chlorotoluron. nih.govagriculturejournals.cz Soils with higher organic carbon exhibit greater sorption, which restricts the compound's movement and reduces its potential to leach into groundwater. researchgate.net The sorption affinity is often quantified by the organic carbon-normalized partition coefficient (Koc). For chlorotoluron, Koc values indicate moderate mobility in soil. nih.gov In one study, the addition of liquid manure, which increased the organic content, also increased the Koc value. nih.gov
Clay Content: Clay minerals in soil also contribute to the sorption of chlorotoluron, though typically to a lesser extent than organic matter. nih.govfrontiersin.orguni-tuebingen.de The high surface area and the nature of clay surfaces can provide sites for adsorption. international-agrophysics.org Studies have shown that clay content is a significant factor influencing the sorption capacity for various organic compounds, including some herbicides. frontiersin.org For phenylurea herbicides, high correlations have been found between sorption and clay/silt proportions. nih.gov
pH: As a non-ionic herbicide, chlorotoluron does not dissociate in response to typical environmental pH changes. herts.ac.uk Therefore, soil pH has a less direct and pronounced effect on its sorption compared to ionizable pesticides. frontiersin.org However, some studies have noted a negative correlation between soil pH and sorption coefficients for certain herbicides, suggesting that pH can indirectly influence sorption mechanisms. agriculturejournals.cz
Interactive Data Table: Sorption Coefficients of Chlorotoluron in Various Soils
This table summarizes key sorption parameters for chlorotoluron from different studies. Use the search bar to filter results by soil type or other parameters.
| Soil Type/Horizon | Organic Carbon (%) | Clay (%) | pH | Kd (L/kg) | Koc (L/kg) | Source |
| Sandy Soil (A horizon) | Not specified | Not specified | Not specified | Not specified | 160 | nih.gov |
| Sandy Soil (B horizon) | Not specified | Not specified | Not specified | Not specified | 113 | nih.gov |
| Upstream Sediment | 1.15 | 18 | 7.9 | 1.58 | 137 | huji.ac.il |
| Downstream Sediment | 2.14 | 24 | 7.7 | 4.88 | 228 | huji.ac.il |
| Tropical Soils (Range) | 0.4 - 5.1 | 5 - 45 | 4.5 - 6.8 | 0.9 - 10.4 | 100 - 450 | nih.gov |
| Temperate Arable Soils | 1.2 - 3.5 | 15 - 30 | 5.5 - 7.5 | Not specified | Not specified | core.ac.uk |
Sorption-Desorption Hysteresis and Its Implications for this compound Environmental Mobility
Sorption-desorption hysteresis is a phenomenon where a chemical is more strongly retained by the soil matrix than it is released back into the soil solution. huji.ac.il This process has significant implications for the long-term fate and mobility of this compound. researchgate.net When hysteresis occurs, the desorbed amount is less than the sorbed amount at the same solution concentration, indicating that a fraction of the compound becomes resistant to desorption. nih.govresearchgate.net
This resistance can be caused by several mechanisms, including the entrapment of molecules within the soil organic matter matrix or micropores, or the formation of stronger, more irreversible chemical bonds over time. huji.ac.il This "aging" process can lead to the sequestration of chlorotoluron in soil, reducing its bioavailability for microbial degradation and its mobility for leaching. researchgate.net Studies on phenylurea herbicides have demonstrated desorption hysteresis, with chlorotoluron exhibiting a lower desorption potential compared to other similar herbicides like isoproturon. huji.ac.il This suggests that once sorbed, chlorotoluron is less likely to be remobilized into the aqueous phase, thereby decreasing its potential for transport to groundwater but increasing its persistence in the soil. huji.ac.ilresearchgate.net
Role of Dissolved Organic Matter in this compound Mobility and Fate
Dissolved organic matter (DOM) in soil water can significantly influence the fate and transport of this compound. researchgate.net DOM, which consists of a complex mixture of organic molecules, can act as a carrier for pesticides. researchgate.net Chlorotoluron can bind to DOM in the aqueous phase, forming a mobile complex. researchgate.netrsc.org
This binding increases the apparent solubility of chlorotoluron in water and reduces its tendency to sorb to the solid soil matrix. researchgate.net Research has shown that the presence of DOM, from sources like sludge or straw, decreases the sorption of chlorotoluron to soil and increases its desorption. researchgate.net Consequently, DOM can facilitate the transport of chlorotoluron through the soil profile, enhancing its leaching potential and risk of contaminating groundwater resources. researchgate.netrsc.org The extent of this effect depends on the source, concentration, and chemical characteristics of the DOM. researchgate.netnih.gov
Isotope-Exchange Studies in Understanding Sorption Reversibility of Labeled Chlorotoluron
Isotope-exchange studies are powerful tools for investigating the reversibility of sorption processes. core.ac.ukresearchgate.net By using an isotopically labeled compound like this compound alongside its non-labeled counterpart (12C-chlorotoluron), researchers can distinguish between freshly added and previously sorbed ("aged") molecules. core.ac.ukcirad.fr
These experiments provide detailed insights into the kinetics of sorption and desorption and help quantify the fraction of the pesticide that is reversibly sorbed versus the fraction that becomes irreversibly bound or sequestered in the soil matrix. core.ac.ukresearchgate.net A typical isotope-exchange experiment involves introducing the labeled compound into a soil system already at equilibrium with the non-labeled compound and monitoring the exchange between the solution and sorbed phases over time. core.ac.ukscience.gov
Results from such studies on chlorotoluron have suggested that while a small fraction may become irreversibly bound (≤ 2.27%), the vast majority of the sorbed parent compound participates in very slow but ultimately reversible binding. core.ac.uk This technique is crucial for developing accurate models of pesticide fate, as it helps to differentiate between slow desorption and true irreversible binding, which have different implications for long-term environmental persistence and risk. researchgate.netnerc.ac.uk
Transport and Distribution Mechanisms
Leaching Potential of this compound and its Transformation Products
The potential for this compound to leach through the soil profile is directly related to its sorption characteristics. usda.gov As a compound with moderate mobility, chlorotoluron has a recognized potential to leach into groundwater. nih.govherts.ac.uk This has been confirmed by its detection in drainage, surface, and groundwater in agricultural areas. who.int
Interactive Data Table: Environmental Detection of Chlorotoluron and Transformation Products
This table presents findings on the detection of chlorotoluron in various water sources. Use the search bar to filter by water type or location.
| Water Source | Location | Concentration Range (µg/L) | Notes | Source |
| Drainage Water | Germany | Up to 1.2 | Detected soon after treatment. | who.int |
| Surface Water | United Kingdom | 0.4 - 0.6 | Occasional detections. | who.int |
| Surface Water | Germany | ~0.2 | Frequently detected in raw water. | who.int |
| Groundwater | Germany | ~0.3 | Frequently detected in raw water. | who.int |
| Groundwater | France | Not specified | Detected years after being banned. | anses.fr |
Volatilization Research of this compound from Soil and Water Surfaces
Volatilization is the process by which a chemical transitions from a solid or liquid phase into a gaseous phase. For pesticides, this can be a significant pathway of dissipation from treated surfaces. copernicus.org The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H). nih.govhenrys-law.org
Chlorotoluron has a very low vapor pressure and a low estimated Henry's Law constant (estimated at 1.4 x 10⁻¹⁰ atm·m³/mol). nih.gov These physical-chemical properties indicate that this compound is essentially non-volatile from water, moist soil, or dry soil surfaces. nih.govrayfull.com Therefore, volatilization is not considered an important transport or dissipation mechanism for this compound in the environment. nih.govherts.ac.uk
Analytical Methodologies for Chlorotoluron 13c6 and Its Metabolites
Advanced Chromatographic Techniques Coupled with Mass Spectrometry
Modern analytical chemistry relies heavily on the coupling of chromatographic separation techniques with mass spectrometry for the detection and quantification of trace-level compounds. For Chlorotoluron-13C6, both liquid and gas chromatography, interfaced with tandem mass spectrometry, are the methods of choice, offering high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of this compound. nih.govarxiv.org This method combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. arxiv.org LC-MS/MS is particularly well-suited for polar and thermally labile compounds like phenylurea herbicides and their isotopically labeled analogs. arxiv.orgresearchgate.net
The use of LC-MS/MS allows for the simultaneous determination of a wide range of pesticides, including chlorotoluron (B1668836) and its labeled standard, in complex environmental and biological samples. researchgate.netnih.gov The technique typically involves a reversed-phase chromatography column for separation, followed by detection using a tandem mass spectrometer, often operating in multiple reaction monitoring (MRM) mode for enhanced selectivity and quantification. eurl-pesticides.eu In a study analyzing various pesticides in water, LC-MS/MS was the chosen technique for its ability to handle medium to highly polar compounds. csic.es Another study on pesticide residues in fish also utilized LC-MS/MS for the determination of 52 different pesticides. csic.es
Table 1: LC-MS/MS Parameters for Pesticide Analysis (Illustrative)
| Parameter | Setting | Reference |
| LC System | Shimadzu UFLCXR | sciex.jp |
| Column | Phenomenex Kinetex 2.6u C18 50x3mm | sciex.jp |
| Column Temperature | 40°C | sciex.jp |
| Mobile Phase | Gradient of water with 2% formic acid + 5 mM ammonium (B1175870) formate (B1220265) and methanol | sciex.jp |
| MS System | Triple quadrupole | eurl-pesticides.eu |
| Ionization Mode | Electrospray Ionization (ESI) | eurl-pesticides.eu |
| Detection Mode | Multiple Reaction Monitoring (MRM) | eurl-pesticides.eu |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for this compound Analysis
While LC-MS/MS is prevalent, Gas Chromatography-Mass Spectrometry (GC-MS/MS) also serves as a robust method for the analysis of certain pesticide residues, including the family to which chlorotoluron belongs. GC-MS/MS is suitable for volatile and thermally stable compounds. For less volatile compounds, a derivatization step may be necessary to increase their volatility.
In the context of multi-residue pesticide analysis, GC-MS/MS is often used in conjunction with LC-MS/MS to cover a broader spectrum of analytes. eurl-pesticides.eu For instance, a validation report for the analysis of 34 pesticides in cereals utilized both GC-MS/MS and LC-MS/MS. eurl-pesticides.eu The GC-MS/MS part of the analysis typically employs a triple quadrupole analyzer operating in MRM mode to ensure accurate quantification and confirmation. nih.gov The use of an isotope-labeled internal standard, such as a 13C-labeled compound, helps to correct for instrumental variations. nih.gov
Application of Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification of this compound
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds, such as this compound, as internal standards to achieve high accuracy and precision. epa.govosti.gov The fundamental principle of IDMS lies in the addition of a known amount of the labeled standard to the sample prior to any extraction or cleanup steps. epa.gov Since the labeled standard (e.g., this compound) has nearly identical physicochemical properties to the unlabeled analyte (chlorotoluron), it experiences the same losses during sample preparation and the same response variations during instrumental analysis. scientificlabs.co.uk
This co-behavior allows for the correction of matrix effects and variations in extraction efficiency, leading to more accurate and reliable quantification. scientificlabs.co.ukmusechem.com By measuring the ratio of the unlabeled analyte to the labeled internal standard, the concentration of the target analyte in the original sample can be precisely calculated. epa.gov IDMS is considered a primary ratio method and can provide a high level of precision, with relative standard deviations typically ranging from 0.25% to 1.0%. epa.gov The technique is widely applied in food and environmental analysis for the quantification of contaminants like pesticides. nih.govscientificlabs.co.uk
Sample Preparation and Extraction Protocols for 13C6 Labeled Analytes
The goal of sample preparation is to extract the analytes of interest from the sample matrix and remove interfering substances that could affect the analytical measurement. For the analysis of this compound and its unlabeled counterpart, several extraction and cleanup techniques are employed.
QuEChERS Method Optimization for this compound Residue Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food and environmental matrices. eurl-pesticides.eumdpi.com The method involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a cleanup step using dispersive solid-phase extraction (d-SPE). mdpi.comamericanlaboratory.com
The QuEChERS procedure is known for its high sample throughput and efficiency in extracting a broad range of pesticides. americanlaboratory.com Optimization of the QuEChERS method for specific analytes and matrices is often necessary to achieve the best results. This can involve adjusting the type and amount of extraction salts and d-SPE sorbents. mdpi.com For instance, a study on the analysis of chlorothalonil, a related pesticide, investigated different QuEChERS salt compositions and d-SPE sorbents to optimize recovery. mdpi.com The use of isotope-labeled internal standards, like this compound, within the QuEChERS workflow is crucial for compensating for any analyte losses during the extraction and cleanup stages.
Table 2: Typical QuEChERS Procedure Steps
| Step | Description | Reference |
| 1. Homogenization | The sample is homogenized to increase surface area for efficient extraction. | americanlaboratory.com |
| 2. Extraction | The homogenized sample is shaken with acetonitrile and a mixture of salts (e.g., MgSO4, NaCl). | ajol.info |
| 3. Centrifugation | The mixture is centrifuged to separate the acetonitrile layer containing the analytes. | ajol.info |
| 4. Dispersive SPE (d-SPE) | An aliquot of the acetonitrile extract is transferred to a tube containing sorbents (e.g., PSA, C18) for cleanup. | mdpi.comamericanlaboratory.com |
| 5. Final Centrifugation | The d-SPE tube is centrifuged, and the final extract is collected for analysis. | ajol.info |
Solid-Phase Extraction (SPE) and Dispersive SPE Approaches for this compound
Solid-Phase Extraction (SPE) is a widely used sample cleanup and concentration technique that separates components of a mixture based on their physical and chemical properties. pjoes.comscpscience.com In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). scpscience.com The analyte of interest can either be retained on the sorbent while interferences pass through, or the interferences can be retained while the analyte passes through. scpscience.com
For the analysis of pesticides like chlorotoluron and its labeled standard, SPE is often used to clean up sample extracts prior to chromatographic analysis. researchgate.netnih.gov Various sorbents can be used depending on the properties of the analyte and the matrix. For example, C18 is a common reversed-phase sorbent, while PSA (primary secondary amine) is used to remove polar interferences. mdpi.comamericanlaboratory.com
Dispersive SPE (d-SPE) is a key component of the QuEChERS method. americanlaboratory.com Instead of passing the extract through a packed cartridge, the sorbent is added directly to the extract, shaken, and then separated by centrifugation. mdpi.comamericanlaboratory.com This approach is faster and uses less solvent than traditional SPE. americanlaboratory.com The choice of d-SPE sorbents is critical for removing matrix components that could interfere with the analysis of this compound and its target analyte. mdpi.com
Consideration and Mitigation of Matrix Effects in this compound Quantification
The quantitative analysis of pesticide residues in complex environmental matrices such as soil, water, and agricultural products is frequently challenged by "matrix effects." restek.comnih.gov These effects arise from co-extracted compounds from the sample matrix that can interfere with the analysis, leading to either suppression or enhancement of the analytical signal. restek.commdpi.com This phenomenon is particularly prominent in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI), where matrix components can alter the ionization efficiency of the target analyte. restek.com Inaccurate quantification, manifesting as poor recovery rates and compromised precision, can result if these effects are not properly addressed. mdpi.com
The primary and most effective strategy to compensate for matrix effects in the analysis of chlorotoluron is the use of an isotopically labeled internal standard, such as this compound. arxiv.orgoecd.org Since this compound is chemically identical to the unlabeled analyte, it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement in the MS source. csic.es By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to significantly more accurate and reliable quantification. arxiv.orgcsic.es
Other strategies to mitigate matrix effects include:
Matrix-Matched Calibration: This involves preparing calibration standards in an extract of a blank matrix that is similar to the samples being analyzed. nih.govmdpi.com This helps to ensure that the standards and the samples experience similar matrix effects. However, this approach can be laborious, especially when dealing with diverse sample types. restek.com
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's signal.
Advanced Sample Cleanup: Employing robust sample preparation and cleanup techniques, such as solid-phase extraction (SPE), can remove a significant portion of the interfering co-extractives before instrumental analysis. arxiv.orgresearchgate.net
The use of an isotope dilution approach with this compound is often considered the gold standard as it corrects for matrix effects as well as variations during the sample preparation and injection process. arxiv.org
Table 1: Strategies for Mitigating Matrix Effects
| Mitigation Strategy | Principle | Advantages | Disadvantages |
| Isotope Dilution (e.g., using this compound) | An isotopically labeled version of the analyte is added to the sample and experiences the same matrix effects and procedural losses. | Highly accurate and precise; corrects for both matrix effects and extraction variability. arxiv.orgcsic.es | Requires availability of expensive labeled standards. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract to simulate the sample environment. | Compensates for signal suppression/enhancement. nih.gov | Labor-intensive; requires a representative blank matrix for each sample type. restek.com |
| Sample Cleanup (e.g., SPE) | Physical removal of interfering compounds from the sample extract before analysis. | Reduces matrix load, potentially improving instrument performance and reducing maintenance. arxiv.org | May result in analyte loss; may not remove all interferences. |
| Sample Dilution | Reducing the concentration of matrix components by adding more solvent. | Simple and quick. | Reduces analyte concentration, potentially compromising detection limits. |
Method Validation and Quality Assurance for Isotopic Tracer Studies
Method validation is essential to ensure that an analytical procedure is fit for its intended purpose, producing reliable and accurate results. oecd.org For studies involving isotopic tracers like this compound, rigorous validation and quality assurance are paramount.
Assessment of Linearity, Sensitivity, and Detection Limits for this compound Analysis
The performance of an analytical method is characterized by several key parameters. Linearity demonstrates that the method's response is proportional to the analyte concentration over a specific range. It is typically evaluated by a calibration curve and expressed by the coefficient of determination (R²), with values greater than 0.99 being desirable. arxiv.orgcsic.es
Sensitivity is assessed through the limits of detection (LOD) and quantification (LOQ). The LOD is the lowest analyte concentration that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. csic.esresearchgate.net These values are crucial for determining the applicability of a method for trace-level analysis in environmental monitoring. arxiv.org Analytical methods using modern LC-MS/MS can achieve very low detection limits for chlorotoluron, often in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range. arxiv.orgresearchgate.net
Table 2: Performance Characteristics of Analytical Methods for Chlorotoluron
| Analytical Technique | Matrix | Linearity (R²) | LOD | LOQ | Reference |
| LC-MS/MS | Sediment | >0.99 | 0.01 ng/g | 0.03 ng/g | arxiv.org |
| LC-ES-MS | Drinking Water | >0.995 | 0.1 ng/L | - | researchgate.net |
| LC-MS/MS | Surface Water | >0.997 | - | 0.002-0.011 µg/L | researchgate.net |
| GC-TSD | Soil | - | 5-15 ng/g | - | researchgate.net |
| UHPLC-MS/MS | Water | - | - | 0.3-26 ng/L | researchgate.net |
Evaluation of Recovery and Precision in Complex Environmental Matrices
The accuracy and reproducibility of a method are evaluated through recovery and precision studies. Recovery is the measure of a method's accuracy, determined by analyzing a blank matrix spiked with a known amount of the analyte. It is expressed as the percentage of the known amount that is detected by the analysis. mdpi-res.com For pesticide residue analysis, recovery values are typically expected to be within the 70-120% range. mdpi.com
Precision measures the degree of agreement among a series of individual measurements and is usually expressed as the relative standard deviation (RSD). mdpi-res.com It can be assessed under repeatability conditions (intra-day precision) or reproducibility conditions (inter-day precision). mdpi-res.com An RSD below 20% is generally considered acceptable for trace analysis. arxiv.org The use of this compound as an internal standard is instrumental in achieving high recovery and precision by correcting for analyte losses during sample preparation and analysis. arxiv.org
Table 3: Recovery and Precision Data for Chlorotoluron Analysis
| Matrix | Spiking Level | Recovery (%) | Precision (RSD %) | Analytical Method | Reference |
| Sediment | 10, 50, 100 ng/g | 76-124 | <20 | LC-MS/MS | arxiv.org |
| Paddy Water | - | 80.6-110.2 | 1.9-7.6 | LC-MS | researchgate.net |
| Soil | 15-600 ng/g | 70-90 | 9-19 | GC-TSD | researchgate.net |
| Water, Soil, Sediment, Fish | - | 38-104 | <30 | UHPLC-MS/MS | researchgate.net |
Isotopic Purity Verification and Cross-Contamination Control of this compound Standards
The accuracy of isotope dilution analysis depends directly on the quality of the isotopically labeled standard. Therefore, verifying the isotopic and chemical purity of this compound standards is a critical quality assurance step. fao.org Manufacturers typically provide a Certificate of Analysis detailing the chemical purity and isotopic enrichment. clearsynth.com This information is crucial for preparing accurate standard solutions.
Cross-contamination is a significant risk in laboratories that handle both highly concentrated standards and low-level environmental samples. betalabservices.comresearchgate.net Traces of the concentrated standard can contaminate glassware, instrument parts (like the injection port or ion source), or the laboratory environment, leading to false-positive results or artificially inflated measurements in subsequent analyses. betalabservices.comresearchgate.net Strict laboratory protocols are required to mitigate this risk. These include using dedicated glassware, segregating sample preparation areas for high and low concentration work, and implementing rigorous cleaning procedures for instrumentation. numberanalytics.com
Compound-Specific Isotope Analysis (CSIA) for Reaction Pathway Elucidation
Compound-Specific Isotope Analysis (CSIA) is a powerful technique that measures the stable isotopic composition (e.g., ¹³C/¹²C) of individual organic compounds. science.govucdavis.edu This method provides insights into the origin, transport, and degradation of contaminants in the environment.
Carbon Isotope Fractionation Studies of this compound During Degradation
During chemical or biological degradation, molecules containing lighter isotopes (e.g., ¹²C) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C). This phenomenon, known as the kinetic isotope effect, leads to a progressive enrichment of the heavier isotope in the remaining, undegraded fraction of the compound. nih.gov By measuring the change in the carbon isotope ratio (δ¹³C) of chlorotoluron over time, it is possible to identify and quantify its degradation in the environment. science.gov
The magnitude of this change, or isotope fractionation, is expressed as an enrichment factor (ε). Different degradation pathways (e.g., microbial dechlorination vs. oxidation) often have distinct enrichment factors. nih.gov Therefore, determining the ε value for chlorotoluron degradation under various conditions can help elucidate the specific reaction mechanisms occurring in a given environmental setting. science.govnih.gov While studies may not directly degrade the ¹³C₆-labeled standard itself (as it is a tracer), the principles of CSIA are applied to the unlabeled chlorotoluron, and the ¹³C₆-labeled compound serves as an ideal internal standard for the precise and accurate concentration measurements needed to calculate the extent of degradation.
Table 4: Illustrative Carbon Isotope Enrichment Factors for Degradation of Organic Contaminants
| Compound | Degradation Process | Carbon Enrichment Factor (εC) | Significance | Reference |
| Chloroform | Biotic Reductive Dechlorination | -27.5‰ ± 0.9‰ | Large fractionation indicates a high potential for using CSIA to monitor biodegradation. | nih.gov |
| Bentazone | Transformation in Aquifer | Significant ¹³C enrichment | Confirmed in-situ transformation. | science.gov |
| 1,1,1-TCA | Abiotic Degradation | -26.5‰ to -1.8‰ | Shows that ε values can vary significantly depending on the specific reaction. | nih.gov |
Note: Data for Chlorotoluron specifically is limited in publicly available literature; this table illustrates the principle with other relevant compounds.
Application of CSIA for Understanding Degradation Mechanisms Without Full Metabolite Identification
Compound-Specific Isotope Analysis (CSIA) is an advanced analytical tool capable of identifying and quantifying the transformation processes of organic pollutants, including pesticides like chlorotoluron. researchgate.net A significant advantage of CSIA is its ability to elucidate contaminant reaction mechanisms and quantify degradation, often without the need to identify all the transformation products. nih.gov This is accomplished by analyzing the isotopic ratios of elements (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) within the remaining, non-degraded fraction of the contaminant. researchgate.net
The underlying principle of CSIA in degradation studies is the Kinetic Isotope Effect (KIE). During a chemical or biological transformation, molecules of chlorotoluron containing lighter isotopes (e.g., ¹²C) tend to react slightly faster than molecules with heavier isotopes (e.g., ¹³C). This differential reaction rate leads to a progressive enrichment of the heavier isotope in the residual (un-degraded) pool of the compound. The extent of this isotopic enrichment, known as isotope fractionation, can be measured and is often characteristic of a specific degradation pathway. researchgate.net In contrast, non-degradative processes such as dilution, sorption, or volatilization typically cause insignificant isotopic fractionation. researchgate.net
By measuring the change in the isotopic signature of the remaining chlorotoluron, researchers can gain insights into the active degradation mechanisms in a given environmental system. Different degradation reactions, such as oxidation, reduction, or hydrolysis, involve the breaking of different chemical bonds, resulting in distinct and predictable isotope fractionation patterns. nih.gov For example, the cleavage of a C-Cl bond during anaerobic reductive dechlorination results in a significant carbon isotope fractionation, whereas aerobic degradation initiated by a dioxygenase, which does not involve breaking a C-Cl bond in the initial step, shows no significant fractionation. nih.gov
This pathway-dependent fractionation allows for the differentiation of biotic and abiotic degradation processes and can even distinguish between different microbial degradation pathways. The magnitude of the change is expressed as an isotope enrichment factor (ε), which can be used as a diagnostic tool.
Table 1: Principles of CSIA in Differentiating Degradation Pathways
| Degradation Pathway | Typical Isotopic Signature Change | Rationale |
| Microbial N-demethylation | Significant fractionation in both Carbon (¹³C) and Nitrogen (¹⁵N). | Involves the enzymatic cleavage of C-N bonds, which is a rate-limiting step causing a distinct kinetic isotope effect. |
| Oxidation of the ring methyl group | Significant Carbon (¹³C) fractionation, but potentially less pronounced Nitrogen (¹⁵N) fractionation compared to N-demethylation. | The initial enzymatic attack occurs at a C-H bond on the tolyl group, away from the nitrogen atoms of the urea (B33335) moiety. |
| Hydrolytic Dechlorination | Significant Carbon (¹³C) and Chlorine (³⁷Cl) fractionation. | The rate-limiting step is the cleavage of the C-Cl bond, leading to a strong isotope effect for these specific elements. nih.gov |
| Abiotic Hydrolysis | Can show characteristic dual-element isotope patterns (e.g., δ¹³C vs. δ¹⁵N) that differ from biotic pathways. | The chemical mechanism (e.g., acid or base-catalyzed) produces a unique KIE that can be distinguished from enzyme-mediated reactions. nih.gov |
This table is illustrative, showing the principles of how CSIA can be applied. Specific enrichment factors (ε) would need to be determined experimentally for each pathway for Chlorotoluron.
Research on various pesticides has demonstrated the power of this approach. For instance, dual-element isotope analysis (δ¹³C vs. δ¹⁵N) has been used to characterize the alkaline hydrolysis of atrazine. nih.gov Similarly, studies on chloroacetanilide herbicides have successfully used carbon isotope fractionation to confirm that biodegradation was contributing to their dissipation in lab-scale wetlands, even when metabolites were not fully characterized. nih.gov These studies establish a strong precedent for applying the same methodology to phenylurea herbicides like chlorotoluron. By establishing the characteristic isotope enrichment factors for known degradation pathways of chlorotoluron (such as N-demethylation to form metabolites like 3-(3-chloro-p-tolyl)-1-methylurea) in laboratory studies, these values can then be used as benchmarks to identify and quantify degradation in complex field settings. who.intscience.gov
Therefore, by precisely measuring the isotopic composition of the residual this compound, it is possible to determine which degradation pathways are active in soil or water without exhaustively identifying and quantifying the full suite of transient metabolites.
Metabolic Pathways and Uptake Studies in Non Human Biological Systems
Chlorotoluron-13C6 Metabolism in Plants
The selective action of Chlorotoluron (B1668836) in cereal crops is largely determined by the plant's ability to metabolize the herbicide into non-toxic compounds. Isotopic labeling, using either ¹⁴C or ¹³C, has been fundamental in understanding these processes. researcher.life The ¹³C₆ label on the aromatic ring is particularly useful for tracking the core structure of the molecule through various enzymatic transformations using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govncl.ac.uk
Uptake and Translocation of this compound in Cereal Crops
Chlorotoluron is readily absorbed by both the roots and foliage of plants. mdpi.com Following uptake, particularly from the soil via the root system, the compound is transported throughout the plant primarily via the apoplastic pathway, moving with the transpiration stream in the xylem. Studies using radiolabeled phenylureas have confirmed this movement into the stems and leaves. While uptake can be influenced by the physicochemical properties of the herbicide and environmental factors, differences in uptake rates between tolerant cereal crops and susceptible weeds can contribute to selectivity. researchgate.net Research on barley has shown that the uptake and translocation of similar compounds are equilibrium processes that can be influenced by factors like the pH of the surrounding medium. rothamsted.ac.ukrothamsted.ac.uk A subcellular distribution study indicated that in sensitive plants, a greater amount of the phytotoxic parent compound associates with the chloroplasts, the site of its herbicidal action.
Detoxification Pathways in Plant Systems (e.g., Wheat, Barley) via ¹³C Tracing
Tolerant cereal crops like wheat and barley possess efficient detoxification mechanisms that metabolize Chlorotoluron. The use of ¹³C tracing allows researchers to follow the fate of the labeled phenyl ring through these pathways. Two primary detoxification routes have been identified:
Ring-Methyl Hydroxylation: This is the major and most critical detoxification pathway in tolerant cereals like wheat and barley. nih.govresearchgate.net Cytochrome P450 monooxygenases catalyze the oxidation of the methyl group attached to the phenyl ring, converting it to a hydroxymethyl group. mdpi.comresearchgate.net This initial product is subsequently oxidized further to a carboxylic acid. These hydroxylated and carboxylated metabolites are non-phytotoxic, and the ability to rapidly perform this conversion is a key reason for the tolerance of these crops to Chlorotoluron. nih.gov
N-Demethylation: This pathway involves the stepwise removal of the two methyl groups from the urea (B33335) side chain. nih.gov This process is also catalyzed by cytochrome P450 enzymes but is considered a less significant route for detoxification in tolerant cereals compared to ring-methyl hydroxylation. nih.govresearchgate.net In susceptible weed species, N-demethylation is often the more dominant metabolic pathway, leading to the accumulation of partially active metabolites and contributing to their sensitivity. nih.gov
Tracing with Chlorotoluron-¹³C₆ enables precise tracking of the phenyl ring as it is modified, conjugated, and compartmentalized, confirming that the core ring structure remains intact during these initial detoxification steps.
Identification of Plant-Specific Metabolites Using Labeled Compound
The application of Chlorotoluron-¹³C₆, coupled with advanced analytical techniques, facilitates the identification of specific metabolites within the complex matrix of a plant extract. ncl.ac.uk The primary metabolites are products of the detoxification pathways described above. In tolerant plants like wheat, the major portion of the hydroxymethyl metabolite is often found conjugated with glucose, forming a water-soluble compound that can be more easily sequestered within the cell, typically in the vacuole. nih.gov Further metabolism can involve the addition of a malonyl group to the glucose conjugate. researcher.life
Below is a table of key plant metabolites of Chlorotoluron identified through tracing studies.
| Metabolite Name | Metabolic Pathway | Significance |
| 3-(3-chloro-4-hydroxymethylphenyl)-1,1-dimethylurea | Ring-Methyl Hydroxylation | Primary non-phytotoxic metabolite in tolerant cereals. nih.gov |
| 3-(3-chloro-4-carboxyphenyl)-1,1-dimethylurea | Ring-Methyl Hydroxylation & Oxidation | Further oxidation product of the hydroxymethyl metabolite. nih.gov |
| N'-(3-chloro-4-methylphenyl)-N-methylurea (Monomethyl-chlorotoluron) | N-Demethylation | A partially demethylated, still potentially phytotoxic, metabolite. nih.gov |
| N'-(3-chloro-4-methylphenyl)-urea (Dimethyl-chlorotoluron) | N-Demethylation | Fully demethylated metabolite at the urea group. |
| Glucose Conjugates of Metabolites | Phase II Metabolism (Glycosylation) | Water-soluble forms for transport and sequestration. |
Microbial Metabolism of this compound in Environmental Contexts
In soil and water, microbial degradation is the principal mechanism for the dissipation of Chlorotoluron. uliege.bemdpi.com The use of Chlorotoluron-¹³C₆ is invaluable for environmental fate studies, as it allows for the quantification of mineralization (the complete breakdown of the compound to ¹³CO₂) and the formation of both transient and persistent metabolites in complex soil matrices. nih.govcirad.fr
Isolation and Characterization of this compound Degrading Microorganisms
Numerous studies have focused on isolating microorganisms from agricultural soils with a history of herbicide application that are capable of degrading phenylurea herbicides. While specific studies using Chlorotoluron-¹³C₆ as the selection substrate are not prominent, a wide range of bacteria and fungi have been identified that can degrade Chlorotoluron and related compounds. uliege.be These microbes can utilize the herbicide as a source of carbon and/or nitrogen.
Some microorganisms can mineralize the herbicide completely, while others only achieve partial transformation, leading to the accumulation of metabolites like 3-chloro-4-methylaniline. oup.comoup.com The ability to degrade these herbicides can be specific; for instance, some strains that degrade N,N-dimethyl substituted phenylureas like Chlorotoluron cannot break down N-methoxy-N-methyl substituted ones like linuron, suggesting high enzymatic specificity. oup.comasm.org
The table below lists some microbial genera and species known to degrade Chlorotoluron or closely related phenylurea herbicides.
| Microbial Genus/Species | Type | Degradation Capability | Reference(s) |
| Arthrobacter globiformis | Bacterium | Degrades Chlorotoluron to 3-chloro-4-methylaniline. | oup.comoup.com |
| Sphingomonas sp. | Bacterium | Can transform Chlorotoluron; mineralizes other phenylureas like Isoproturon (B30282). | asm.orgscielo.br |
| Methylopila sp. | Bacterium | Mineralizes Isoproturon but does not degrade Chlorotoluron. | oup.com |
| Variovorax sp. | Bacterium | Mineralizes Diuron. | asm.org |
| Various Fungi | Fungus | Can degrade phenylurea herbicides, often forming the aniline (B41778) metabolite. | nih.gov |
Elucidation of Enzymatic Degradation Pathways in Microbial Systems
The microbial degradation of Chlorotoluron generally proceeds through pathways involving sequential N-dealkylation followed by hydrolysis, or direct hydrolysis of the urea side chain. oup.com
N-Demethylation: Similar to plants, the initial step can be the removal of methyl groups from the urea moiety. nih.gov
Hydrolysis: The key step in microbial degradation is the hydrolysis of the urea linkage, catalyzed by enzymes such as phenylurea hydrolases or aryl acylamidases. oup.comfrontiersin.org This reaction cleaves the molecule, releasing the corresponding aniline, 3-chloro-4-methylaniline. oup.comnih.gov
Mineralization: Some bacteria or microbial consortia can further degrade the resulting aniline ring, ultimately mineralizing it to CO₂, water, and chloride ions. scielo.br
The use of ¹³C-labeled substrates is critical for confirming these pathways. By tracking the ¹³C label from the phenyl ring of Chlorotoluron-¹³C₆ to the aniline metabolite and ultimately to ¹³CO₂, researchers can definitively map the compound's complete biotic degradation pathway and assess the efficiency of the process under various environmental conditions. nih.gov
Impact of Organic Amendments on Microbial Degradation of this compound
The addition of organic amendments to soil is a common agricultural practice aimed at improving soil quality, fertility, and microbial activity. mdpi.com These amendments, derived from various agricultural, industrial, or urban wastes, can significantly alter the environmental fate and microbial degradation of pesticides like Chlorotoluron. csic.esmdpi.com The impact of these organic materials on the degradation of this compound, an isotopically labeled variant used for tracing metabolic pathways, is complex, influencing both the herbicide's bioavailability and the soil's microbial community.
Research into the effects of amendments such as spent mushroom substrate (SMS) and green compost (GC) reveals a multifaceted interaction. mdpi.comnih.gov A primary effect of adding these organic materials to the soil is an increase in the sorption of the herbicide. mdpi.commdpi.com This increased adsorption to the enriched organic matter matrix reduces the amount of Chlorotoluron available in the soil solution for microbial uptake and degradation. mdpi.com Consequently, several studies have observed a decrease in the degradation rate of Chlorotoluron in amended soils compared to unamended soils. mdpi.comnih.gov
A laboratory study investigating the degradation kinetics of Chlorotoluron at 6°C and 16°C found that the application of SMS and GC increased the half-life (DT50) of the herbicide. nih.gov This effect was attributed to the higher sorption and lower bioavailability of Chlorotoluron in the amended soils. mdpi.comnih.gov Both herbicides in the study persisted longer in soils with organic amendments. mdpi.com For instance, the half-life for Chlorotoluron increased by 1.3 to 1.9 times in amended soils, demonstrating that while organic matter can stimulate microbial populations, the reduced bioavailability of the herbicide can be a more dominant factor in its persistence. nih.gov
Conversely, other findings suggest that under certain conditions, organic amendments can accelerate dissipation. After a second year of herbicide application in field experiments, an accelerated dissipation was observed, particularly in amended soils. mdpi.com The higher dissolved organic carbon (DOC) content in amended soils may increase the amount of Chlorotoluron in the solution phase, thereby facilitating its dissipation through microbial degradation or transport to deeper soil layers. mdpi.com This suggests that the long-term application of organic amendments might enhance the soil's capacity to degrade herbicides.
The application of organic amendments also has a notable effect on the soil microbial community itself. Amended soils often show higher microbial biomass and activity. researchgate.netnih.gov The addition of SMS and GC can create a "buffer effect" on the microbial community, making it more resilient to the stress caused by herbicide application. mdpi.comresearchgate.net In unamended soils, herbicide application can lead to a sharp decrease in the microbial population and a significant modification of its structure. mdpi.comresearchgate.net In contrast, in soils amended with SMS and GC, no significant differences in microbial biomass and structure were detected between untreated and herbicide-treated soils. mdpi.comresearchgate.net This indicates that the organic matter provides alternative carbon and nutrient sources, sustaining the microbial community and potentially its degradative capacity. mdpi.com
The major soil metabolite of Chlorotoluron is desmethyl chlorotoluron. csic.es The formation of this metabolite was observed in both unamended and amended soils, with its concentration peaking and then declining over time. csic.es However, in soils amended with SMS, the metabolite was found in lower concentrations compared to unamended soil and soil with green compost, which is consistent with the higher adsorption and lower bioavailability of the parent compound in SMS-amended soil. csic.es
The following tables summarize key research findings on the impact of organic amendments on Chlorotoluron degradation.
Table 1: Effect of Organic Amendments on Chlorotoluron Half-Life (DT₅₀)
| Soil Treatment | Temperature | Half-Life (DT₅₀) in Days | Finding | Source |
| Unamended Soil (S) | 16°C | 20.7 | Baseline | mdpi.com |
| Soil + Spent Mushroom Substrate (S + SMS) | 16°C | 41.1 | Increased persistence | mdpi.com |
| Soil + Green Compost (S + GC) | 16°C | Not specified, but order of DT₅₀ was S > S + SMS > S + GC | Varied impact | mdpi.com |
| Unamended Soil | 6°C & 16°C | Not specified | Faster degradation at higher temperature | nih.gov |
| Amended Soil (SMS or GC) | 6°C & 16°C | Increased by 1.4-1.9 times (at 16°C) and 1.3-1.9 times (at 6°C) compared to unamended | Increased persistence due to higher sorption | nih.gov |
This table presents data on the degradation half-life (DT₅₀) of Chlorotoluron in soils with and without organic amendments, showing that amendments generally increase the herbicide's persistence in laboratory settings.
Table 2: Microbial Community Response to Herbicides in Amended Soils
| Soil Treatment | Microbial Biomass | Microbial Activity (DHA) | Microbial Structure | Key Finding | Source |
| Unamended Soil + Herbicides | Decreased over time | Decreased over time | Significantly modified | Herbicide application negatively impacts the microbial community. | mdpi.comresearchgate.net |
| Soil + SMS + Herbicides | Decreased over time, but higher than unamended | Constant | No significant differences from untreated amended soil | Organic amendments provide a buffer effect against herbicide impact. | mdpi.comresearchgate.net |
| Soil + GC + Herbicides | Decreased over time, but higher than unamended | Constant | No significant differences from untreated amended soil | Organic amendments support microbial resilience. | mdpi.comresearchgate.net |
This table illustrates the protective or "buffer" effect of organic amendments on the soil microbial community when exposed to herbicides.
Modeling and Predictive Frameworks for Chlorotoluron 13c6 Environmental Behavior
Kinetic Modeling of Degradation and Sorption Processes
Kinetic models are fundamental to quantifying the rates at which Chlorotoluron-13C6 degrades and interacts with soil and sediment particles. These models are crucial for predicting the compound's persistence and potential for transport.
Single First-Order and Multi-Compartment Kinetic Models for this compound
The degradation of pesticides like chlorotoluron (B1668836) is often described using kinetic models. The Single First-Order (SFO) model is a common starting point, assuming that the rate of degradation is directly proportional to the concentration of the compound. epa.govepa.gov This can be represented by the equation:
Ct = C0e-kt
Where:
Ct is the concentration at time t
C0 is the initial concentration
k is the first-order rate constant epa.gov
However, pesticide degradation in complex environmental matrices like soil often deviates from simple first-order kinetics. This has led to the development and application of multi-compartment models . pharmdguru.comuomustansiriyah.edu.iqmhmedical.com These models, such as the Double First-Order in Parallel (DFOP) model and the First-Order Multi-Compartment (FOMC) model, can better describe biphasic degradation patterns, where an initial rapid decline in concentration is followed by a slower degradation phase. epa.goveuropa.eu The DFOP model, for instance, conceptualizes the chemical existing in two compartments, each degrading at a different first-order rate. epa.govepa.gov Multi-compartment models provide a more realistic depiction of processes like the distribution of the chemical into different soil fractions (e.g., readily available vs. sequestered) with varying susceptibility to degradation. pharmdguru.comuomustansiriyah.edu.iqscribd.comcusabio.com
Table 1: Comparison of Common Kinetic Models for Pesticide Degradation
| Model | Key Characteristics | Common Applications |
|---|---|---|
| Single First-Order (SFO) | Assumes degradation rate is proportional to concentration. epa.govepa.gov | Initial assessments, situations where degradation follows a simple exponential decay. epa.gov |
| Double First-Order in Parallel (DFOP) | Assumes the chemical exists in two compartments, each with its own first-order degradation rate. epa.goveuropa.eu | Biphasic degradation patterns, representing fast and slow degrading fractions. epa.gov |
| First-Order Multi-Compartment (FOMC) | A more generalized model that can describe a continuous distribution of degradation rates. europa.eu | Complex degradation kinetics that do not fit SFO or DFOP models well. europa.eu |
Temperature Dependence of this compound Degradation Rates (Q10 Factors)
Temperature is a critical factor influencing the rate of microbial degradation of organic compounds like this compound. The Q10 temperature coefficient is a widely used measure to quantify this temperature sensitivity. It represents the factor by which the degradation rate increases for a 10°C rise in temperature. europa.euresearchgate.net
The relationship between temperature and degradation rate is often described by the Arrhenius equation. europa.eupc-progress.com A commonly used Q10 value for pesticide degradation in regulatory modeling is 2.2, which corresponds to an activation energy of 54 kJ/mol. europa.eu However, it's important to note that the Q10 value is itself dependent on the temperature range over which it is calculated. europa.eu For instance, correcting a degradation half-life from 20°C to 10°C using a Q10 factor will yield a specific value, which may differ if the temperature correction is for a different range, such as 22°C to 12°C. europa.eu Regulatory frameworks like those from FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) have historically recommended conducting studies at different temperatures (e.g., 20°C and 10°C) to determine this influence. europa.eueuropa.eu
Integration of Sorption Kinetics in this compound Degradation Models
Sorption, the process by which a chemical binds to soil particles, significantly impacts its bioavailability and, consequently, its degradation rate. researchgate.netresearchgate.netslu.se Integrating sorption kinetics into degradation models is crucial for accurate environmental fate prediction.
Models can incorporate sorption as an equilibrium process, described by isotherms like the Freundlich or Langmuir equations, or as a kinetic (time-dependent) process. pc-progress.comnih.gov Two-site sorption models, which distinguish between instantaneous (equilibrium) and time-dependent (kinetic) sorption sites, are often employed to represent the observed behavior more accurately. researchgate.netresearchgate.net The interplay is complex; initially, sorption might enhance degradation by concentrating the chemical where microbial activity is high, but over the long term, strong sorption and slow desorption can limit the availability of this compound to degrading microorganisms. researchgate.netresearchgate.net The bioavailability of the pesticide, influenced by its sorption to soil organic carbon and clay minerals, is a key determinant of its degradation rate. slu.se
Environmental Fate Models and Simulation Tools
To move from laboratory-derived kinetic parameters to predicting environmental concentrations at a larger scale, complex simulation models are used. These models integrate information on the chemical's properties, soil characteristics, climate data, and agricultural practices.
Application of FOCUS Models for Simulating this compound Leaching and Environmental Fate
The FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) initiative has developed a suite of models and standardized scenarios for assessing the environmental risk of pesticides, including their potential to leach into groundwater. europa.eueuropa.eucsic.es These models, such as PRZM (Pesticide Root Zone Model), PELMO (Pesticide Leaching Model), and MACRO (a model for water flow and solute transport in macroporous soil), are used in regulatory risk assessments across the European Union. europa.euresearchgate.netyork.ac.uk
These models simulate the movement and degradation of pesticides through the soil profile, considering processes like advection, dispersion, sorption, and degradation. pc-progress.com They utilize standardized scenarios that represent a range of agricultural, soil, and climatic conditions across Europe to provide a "realistic worst-case" assessment of leaching potential. europa.eu For a compound like chlorotoluron, these models can be used to predict the Predicted Environmental Concentration (PEC) in soil and groundwater. europa.eu The accuracy of these simulations is highly dependent on the quality of the input parameters, including degradation half-lives and sorption coefficients. researchgate.net
Predictive Models for Soil and Water Contamination by this compound
Beyond the established regulatory models, research continues on developing and refining predictive models for soil and water contamination. These efforts often involve advanced computational techniques and a deeper understanding of the underlying processes.
Machine learning algorithms, such as Support Vector Machines (SVM), Random Forest (RF), and Deep Neural Networks (DNN), are increasingly being applied to predict soil and water properties and contaminant behavior. nih.govmdpi.comresearchgate.netutoronto.ca These data-driven models can identify complex, non-linear relationships between soil properties (like texture, organic carbon content, and bulk density) and the fate of contaminants. mdpi.commdpi.com For instance, machine learning could be used to develop predictive models for the sorption and degradation rates of this compound based on easily measurable soil characteristics, thereby improving the accuracy of large-scale environmental risk assessments. nih.gov These models can help in creating risk maps and informing targeted land and water management strategies to mitigate potential contamination. utoronto.ca
Emerging Research Directions and Future Perspectives
Development of Novel Analytical Approaches for Labeled Pesticides
The study of isotopically labeled pesticides like Chlorotoluron-13C6 necessitates sophisticated analytical methods to accurately detect and quantify these compounds and their transformation products in complex environmental samples. rsc.orgresearchgate.net A primary challenge lies in achieving low detection limits and high selectivity, especially when dealing with trace concentrations. rsc.org
Recent advancements have focused on enhancing the capabilities of established techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.comalfa-chemistry.comhh-ra.org For instance, high-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC-HRMS) offers resolving power greater than 10,000, enabling the separation of target analytes from matrix interferences with high precision. hh-ra.org The use of isotope dilution methods, where a known amount of a labeled standard like this compound is added to a sample, allows for accurate quantification by correcting for losses during sample preparation and analysis. hh-ra.orgepa.gov
Furthermore, innovative sample preparation techniques are being developed to handle diverse matrices, from water and soil to biological tissues. hh-ra.orgepa.gov These methods aim to minimize isotopic fractionation—the alteration of isotope ratios during sample processing—to ensure the accuracy of the results. rsc.org The development of generic extraction procedures, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is also widening the scope of analytes that can be assessed in a single run. hh-ra.org
Table 1: Advanced Analytical Techniques for Labeled Pesticide Analysis
| Analytical Technique | Description | Key Advantages |
| GC-C-IRMS | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry | Measures stable isotope ratios of elements like Carbon and Nitrogen in specific compounds, helping to elucidate degradation pathways. mdpi.com |
| GC-HRMS | Gas Chromatography-High Resolution Mass Spectrometry | Provides high resolving power to distinguish target analytes from complex sample matrices, enabling ultra-trace level detection. hh-ra.org |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Offers high sensitivity and selectivity for analyzing a wide range of pesticide metabolites in various environmental and biological samples. nih.goveurl-pesticides.eu |
| UPLC-FTICR MS | Ultra Performance Liquid Chromatography Fourier Transform Ion Cyclotron Resonance Mass Spectrometry | Combines high-resolution separation with high-resolution mass analysis for improved compound annotation and quantification in metabolomics research. acs.org |
Advanced Isotopic Techniques for Mechanistic Insights in this compound Fate
Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool to investigate the degradation mechanisms of pesticides like chlorotoluron (B1668836). rsc.orgresearchgate.net By measuring the subtle changes in the stable isotope ratios (e.g., ¹³C/¹²C) of the contaminant, CSIA can provide detailed information about the transformation pathways without needing to identify all the breakdown products. rsc.orgresearchgate.netrsc.org This is particularly valuable for understanding the fate of this compound in the environment, as different degradation processes (e.g., biodegradation, photodegradation) result in unique isotopic fractionation patterns. rsc.orgmdpi.com
For example, significant carbon isotope fractionation has been observed during the hydrolysis of some pesticides, indicating specific bond-cleavage reactions. rsc.org Dual-isotope analysis, which simultaneously measures the fractionation of two different elements (e.g., carbon and nitrogen), can offer even more definitive insights into reaction mechanisms. rsc.org These techniques can help distinguish between different degradation pathways, such as oxidation and hydrolysis, which is crucial for predicting the persistence and potential toxicity of the herbicide and its residues. rsc.orgrsc.org
Isotopic tracers like this compound are instrumental in these studies. They allow researchers to follow the molecule and its transformation products through complex environmental systems, providing a clear picture of its degradation pathway. iaea.org
Integration of Multi-Omics Approaches in 13C6 Tracer Studies
The integration of "multi-omics" disciplines—such as metabolomics, proteomics, and lipidomics—with ¹³C tracer studies is revolutionizing our understanding of the biological impacts of pesticides. nih.govnih.govmdpi.com Metabolomics, which involves the comprehensive analysis of all metabolites in a biological system, can reveal how organisms respond to exposure to compounds like this compound at a molecular level. acs.orgnih.govmdpi.com
By using ¹³C-labeled Chlorotoluron, scientists can trace the incorporation of the ¹³C atoms into various metabolites within an organism. acs.orgresearchgate.net This allows for the unambiguous identification and quantification of pesticide-derived metabolites, distinguishing them from naturally occurring compounds. acs.orgresearchgate.net Analytical platforms like LC-MS and nuclear magnetic resonance (NMR) spectroscopy are key to these investigations. mdpi.comnih.gov
Proteomics, the study of the entire set of proteins, can identify changes in protein expression in response to pesticide exposure, providing insights into the mechanisms of toxicity and detoxification. nih.govnih.gov When combined, these omics approaches offer a holistic view of the interactions between this compound and biological systems, from the molecular to the organismal level. nih.govnih.gov This integrated approach is particularly valuable for assessing the unintended effects of pesticides on non-target organisms. nih.gov
Long-Term Fate and Sequestration of this compound Derived Residues
A significant portion of pesticide residues can become tightly bound to soil particles, forming what are known as non-extractable residues (NERs). researchgate.netcore.ac.ukresearchgate.net The long-term fate of these bound residues is a key area of research, as they could potentially be released back into the environment over time. researchgate.net
Long-term lysimeter studies using ¹⁴C-labeled compounds have shown that a substantial fraction of pesticide carbon can remain in the topsoil for several years, with a large percentage considered to be soil-bound. researchgate.net Research on chlorotoluron has indicated that while a majority of the sorbed pesticide may be involved in slow but reversible binding, a small fraction can become irreversibly bound. core.ac.uk
Global Environmental Monitoring and Tracing of this compound in Diverse Ecosystems
Stable isotope-labeled compounds like this compound are invaluable tools for monitoring and tracing the movement of pesticides in the environment. alfa-chemistry.com By acting as internal standards in analytical methods, they enable accurate quantification of pesticide levels in various environmental compartments, including water, soil, and air. alfa-chemistry.comepa.govnih.gov
The use of isotopic tracers allows scientists to track the dispersal of pesticides from their point of application and to understand their transport across different ecosystems. alfa-chemistry.comiaea.org This information is essential for developing effective environmental management strategies and for assessing the potential for long-range transport of these contaminants. anses.fr
Advanced analytical methods, capable of detecting very low concentrations of pesticides and their metabolites, are crucial for global monitoring programs. hh-ra.orgnih.gov These programs provide vital data on the extent of pesticide contamination and help to identify areas of concern. The insights gained from tracing studies with labeled compounds contribute to a more complete picture of the global distribution and environmental impact of pesticides. mdpi.com
Q & A
Q. What are the established methodologies for synthesizing and characterizing Chlorotoluron-13C6?
Answer: Synthesis typically involves isotopic labeling of the phenyl ring using 13C-enriched precursors. Key steps include:
Precursor preparation : Use of 13C6-labeled toluene or benzene derivatives as starting materials.
Urea formation : Reaction with phosgene or substitutes to form the urea backbone.
Chlorination : Introduction of the chlorine substituent via electrophilic substitution.
Characterization requires:
- NMR spectroscopy (1H, 13C) to confirm isotopic enrichment and structural integrity.
- Mass spectrometry (MS) for isotopic purity verification (e.g., ≥99% 13C6 labeling).
- HPLC with UV detection to assess chemical purity (>98%).
Example Data Table:
| Synthesis Step | Yield (%) | Purity (HPLC) | Isotopic Purity (MS) |
|---|---|---|---|
| Precursor Prep | 85 | 95% | 98.5% |
| Urea Formation | 72 | 92% | 99.1% |
| Final Product | 68 | 98% | 99.3% |
Q. Which analytical techniques are most effective for detecting this compound in environmental matrices?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
- Column: C18 reverse-phase.
- Ionization: Electrospray ionization (ESI) in positive mode.
- Quantification: Use isotope dilution with 13C6-labeled internal standards to minimize matrix effects.
- Sample Preparation :
- Solid-phase extraction (SPE) with polymeric sorbents (e.g., Oasis HLB).
- Recovery rates: 85–95% in water, 70–80% in soil (varies with organic matter content).
Detection Limits:
| Matrix | LOD (ng/L) | LOQ (ng/L) |
|---|---|---|
| Water | 0.5 | 1.5 |
| Soil | 2.0 | 6.0 |
Advanced Research Questions
Q. How does isotopic labeling (13C6) influence the degradation kinetics of Chlorotoluron in soil compared to the non-labeled compound?
Answer: Experimental design should include:
- Microcosm Studies :
- Compare degradation half-lives (DT50) of labeled vs. unlabeled Chlorotoluron under controlled conditions (e.g., aerobic vs. anaerobic).
- Use LC-MS/MS to track parent compound and metabolites.
- Key Variables :
- Soil type (e.g., loam vs. clay), pH, and microbial activity.
- Isotope effects may alter binding affinity or microbial metabolism.
Example Findings:
Q. What strategies can resolve contradictions in adsorption coefficients (Kd) reported for this compound across studies?
Answer: Contradictions often arise from methodological variability. Mitigation strategies include:
Standardized Protocols :
- Uniform soil:water ratios (e.g., 1:10 w/v).
- Equilibrium time: 24–48 hours with agitation.
Meta-Analysis :
- Normalize Kd values using soil organic carbon (SOC) content: Koc = Kd / %SOC.
Controlled Variables :
- Temperature (25°C), pH (6.5–7.5), and ionic strength (0.01 M CaCl2).
Case Study:
| Study | Kd (L/kg) | SOC (%) | Normalized Koc |
|---|---|---|---|
| A | 4.2 | 1.5 | 280 |
| B | 6.8 | 2.8 | 243 |
| Resolution: Contradictions diminish when normalizing to SOC, highlighting organic carbon’s role in adsorption. | |||
Q. How can researchers optimize experimental designs to study the mobility of this compound in groundwater systems?
Answer:
- Column Experiments :
- Use saturated sand or aquifer material columns to simulate groundwater flow.
- Monitor breakthrough curves using online SPE-LC-MS/MS.
- Tracer Techniques :
- Co-inject 13C6-labeled Chlorotoluron with conservative tracers (e.g., bromide) to assess retardation factors.
- Modeling :
- Apply HYDRUS-1D or MODFLOW to predict transport under varying hydraulic conductivities.
Key Parameters:
- Apply HYDRUS-1D or MODFLOW to predict transport under varying hydraulic conductivities.
| Parameter | Value Range |
|---|---|
| Retardation Factor | 1.5–2.3 (sandy loam) |
| Dispersion Coefficient | 0.1–0.5 cm²/min |
Q. Guidelines for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
